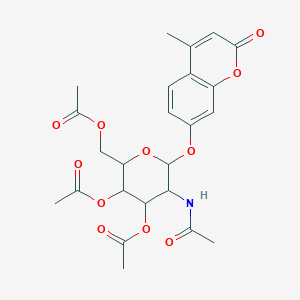

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-Glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

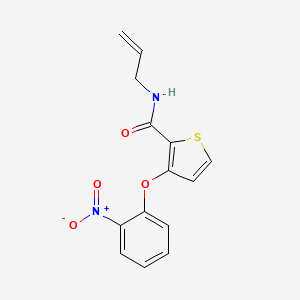

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-Glucopyranoside is a biochemical compound widely used in the biomedical industry . It serves as a substrate for enzymatic assays, specifically for the detection and measurement of enzymes involved in glycosylation processes . It is also a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase .

Synthesis Analysis

The synthesis of this compound involves the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-alpha-D-glucopyranosyl chloride with 4-methylumbelliferone . The resulting adduct is then acetylated, reduced with borane in oxolane, and acetylated again to give the 3,4,6-tri-O-acetyl derivative of 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside .Molecular Structure Analysis

The molecular formula of this compound is C18H21NO8 . Its chemical name is 7- [ [2- (Acetylamino)-2-deoxy-α-D-glucopyranosyl]oxy]-4-methyl-2 H -1-benzopyran-2-one . The molecular weight is 379.36 .Chemical Reactions Analysis

This compound is a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity .Wissenschaftliche Forschungsanwendungen

Enzyme Substrate for Lysozyme and N-acetyl-α-D-glucosaminidase

This compound serves as a fluorogenic substrate for lysozyme, offering a convenient method to study this enzyme's activity. The fluorescence intensity of 4-methylumbelliferyl derivatives increases upon enzymatic hydrolysis, allowing for the quantitative analysis of lysozyme activity in various biological samples. Similarly, it acts as a substrate for N-acetyl-α-D-glucosaminidase, facilitating the development of sensitive assays to measure this enzyme's activity in human blood serum and pig liver. These assays have significant implications for understanding lysosomal storage diseases and evaluating enzyme replacement therapies (Delmotte, Privat, & Monsigny, 1975) (Chow & Weissmann, 1981).

Diagnostic Tool for GM2 Gangliosidoses

In the context of genetic disorders, specifically GM2 gangliosidoses, derivatives of 4-methylumbelliferyl have been synthesized and used effectively for diagnosis using leukocytes. These compounds facilitate the discrimination of patients with Tay-Sachs disease and Sandhoff disease from healthy individuals and carriers, underscoring their utility in clinical diagnostics and potential for identifying disease variants (Inui & Wenger, 1984).

Prenatal Diagnosis and Carrier Detection

The application of 4-methylumbelliferyl derivatives extends to prenatal diagnosis and carrier detection of lysosomal storage diseases such as Tay-Sachs disease and Sanfilippo B disease. By employing specific enzymatic assays, these compounds allow for the accurate identification of carriers and the early detection of diseases in fetuses, showcasing their critical role in genetic counseling and preventive medicine (Ben-yoseph, Reid, Shapiro, & Nadler, 1985) (Marsh & Fensom, 1985).

Monitoring Macrophage Maturation

In immunological research, this compound and its derivatives are used to monitor the maturation of monocytes to macrophages by assaying specific lysosomal enzymes. This application highlights the compound's relevance in studies related to immune response and inflammation, providing insights into macrophage biology and potentially aiding in the development of immunotherapeutic strategies (Epstein, Yu, Chong, & Reese, 1981).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRGMYFQEBYUQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675214.png)

![N-(2,4-dimethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2675215.png)

![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2675234.png)

![2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2675235.png)